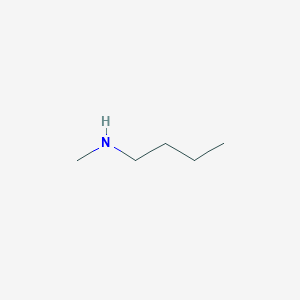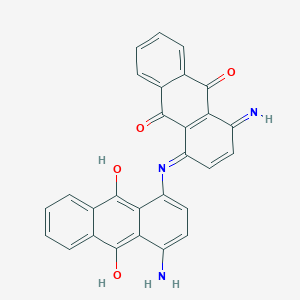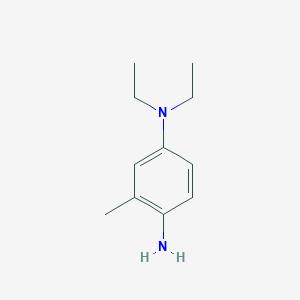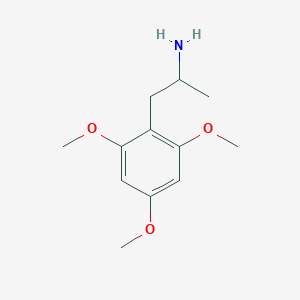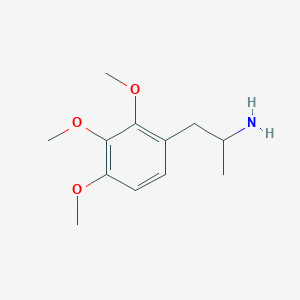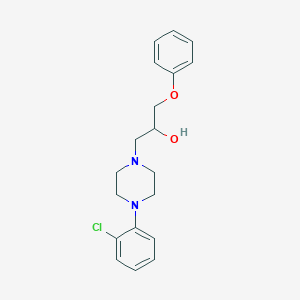
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PSEM, and it is a potent and selective antagonist for the serotonin 5-HT2C receptor.
Mechanism Of Action
PSEM acts as an antagonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking the 5-HT2C receptor, PSEM can modulate these processes.
Biochemical And Physiological Effects
PSEM has been shown to modulate various physiological processes, including appetite, anxiety, and addiction. It has been shown to decrease food intake and body weight in rodents, suggesting that it may be useful in the treatment of obesity. PSEM has also been shown to reduce anxiety-like behavior in rodents, suggesting that it may have anxiolytic properties. Additionally, PSEM has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Advantages And Limitations For Lab Experiments
PSEM has several advantages for use in lab experiments. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, PSEM has been shown to have a long duration of action, which allows for prolonged studies. However, there are also some limitations to the use of PSEM in lab experiments. It has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on PSEM. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism. PSEM may be useful in the development of new treatments for obesity and related metabolic disorders. Additionally, PSEM may be useful in the treatment of anxiety and addiction. Further research is needed to fully understand the potential therapeutic applications of PSEM.
Conclusion:
In conclusion, 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a potent and selective antagonist for the serotonin 5-HT2C receptor. It has been widely used in scientific research to study the role of this receptor in various physiological processes. PSEM has been shown to have several unique properties, including the ability to modulate appetite, anxiety, and addiction. While there are some limitations to the use of PSEM in lab experiments, it remains an important tool for studying the role of 5-HT2C receptors in various physiological processes.
Synthesis Methods
The synthesis of PSEM involves the reaction of 4-(o-chlorophenyl)-alpha-phenoxymethyl-piperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-. The purity of the final product can be increased by recrystallization.
Scientific Research Applications
PSEM has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. PSEM has been used to investigate the role of 5-HT2C receptors in appetite regulation, anxiety, and addiction.
properties
CAS RN |
1047-41-2 |
|---|---|
Product Name |
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- |
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
InChI Key |
ALGOVWYEAXZOKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Other CAS RN |
1047-41-2 |
synonyms |
4-(2-Chlorophenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



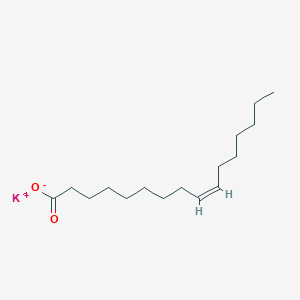
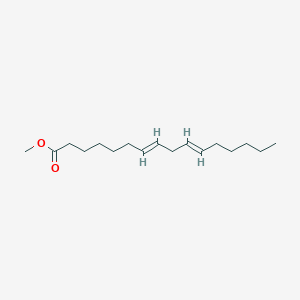
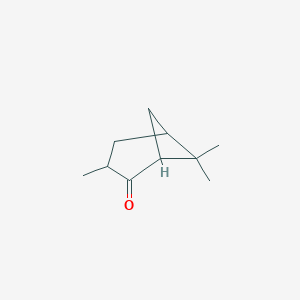
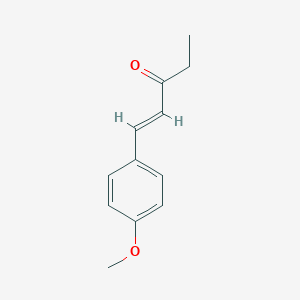
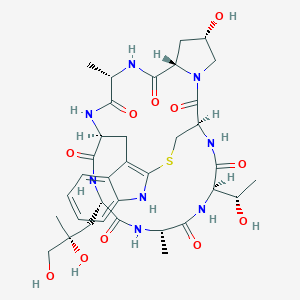
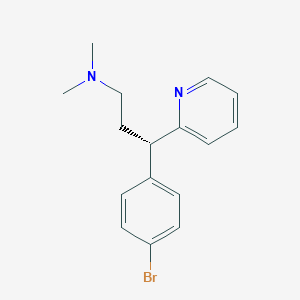
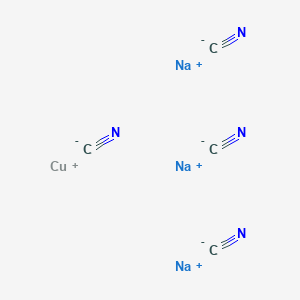
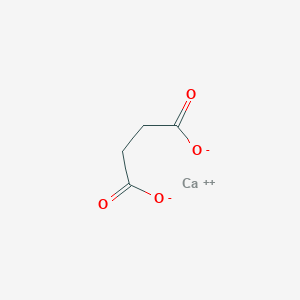
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
